
Methyl 3-(6-Bromo-3-indolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD31977905, also known as Methyl 3-(6-Bromo-3-indolyl)propanoate, is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom attached to an indole ring, which is further connected to a propanoate group. The unique structure of MFCD31977905 makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977905 typically involves the bromination of an indole derivative followed by esterification. One common method includes the bromination of 3-indolepropanoic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield Methyl 3-(6-Bromo-3-indolyl)propanoate.
Industrial Production Methods
Industrial production of MFCD31977905 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
MFCD31977905 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The bromine atom in MFCD31977905 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(6-Bromo-3-indolyl)propanoic acid.
Reduction: 3-(6-Bromo-3-indolyl)propanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
MFCD31977905 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of MFCD31977905 involves its interaction with specific molecular targets. The bromine atom and indole ring structure allow it to bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and inflammation.
Comparación Con Compuestos Similares
MFCD31977905 can be compared with other brominated indole derivatives:
Methyl 3-(5-Bromo-3-indolyl)propanoate: Similar structure but with the bromine atom at a different position, leading to different reactivity and biological activity.
Methyl 3-(6-Chloro-3-indolyl)propanoate: Chlorine instead of bromine, which affects the compound’s electronic properties and reactivity.
Methyl 3-(6-Fluoro-3-indolyl)propanoate: Fluorine substitution, resulting in different chemical and biological properties.
The uniqueness of MFCD31977905 lies in its specific bromine substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H12BrNO2 |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
methyl 3-(6-bromo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
Clave InChI |
URHHKKGZAVLGNY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CNC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



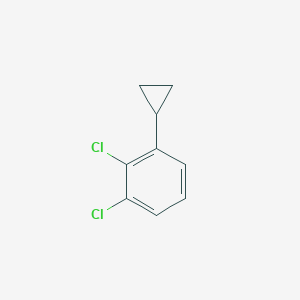

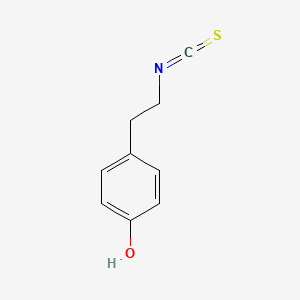
![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
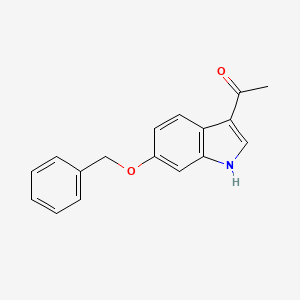
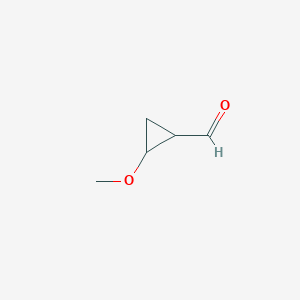
![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)

![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)
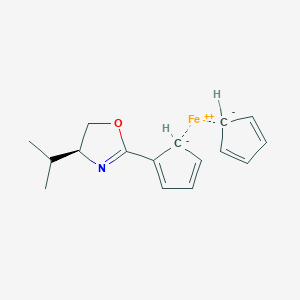
![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)
